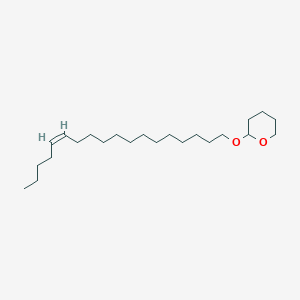
(Z)-2-(Octadec-13-en-1-yloxy)tetrahydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(Octadec-13-en-1-yloxy)tetrahydro-2H-pyran is an organic compound that belongs to the class of tetrahydropyrans. These compounds are characterized by a six-membered ring containing one oxygen atom. The specific structure of this compound includes an octadec-13-en-1-yloxy side chain, which indicates the presence of a long hydrocarbon chain with a double bond at the 13th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Octadec-13-en-1-yloxy)tetrahydro-2H-pyran typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable diol.
Attachment of the Octadec-13-en-1-yloxy Side Chain: This step involves the etherification of the tetrahydropyran ring with an appropriate alkyl halide or alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond in the octadec-13-en-1-yloxy side chain.
Reduction: Reduction reactions can also occur, potentially converting the double bond to a single bond.
Substitution: The ether linkage in the compound can be susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as sodium hydride (NaH) or organolithium reagents can be used.
Major Products
Oxidation: Products may include epoxides or diols.
Reduction: The major product would be the saturated ether.
Substitution: Depending on the nucleophile, various substituted tetrahydropyrans can be formed.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: (Z)-2-(Octadec-13-en-1-yloxy)tetrahydro-2H-pyran can be used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Studies: The compound may be used in studies related to membrane biology due to its long hydrocarbon chain.
Medicine
Drug Development:
Industry
Surfactants and Emulsifiers: The compound’s structure suggests potential use in the formulation of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of (Z)-2-(Octadec-13-en-1-yloxy)tetrahydro-2H-pyran would depend on its specific application. In biological systems, it may interact with lipid membranes or specific proteins. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: The parent compound without the octadec-13-en-1-yloxy side chain.
(Z)-2-(Octadec-13-en-1-yloxy)tetrahydrofuran: A similar compound with a five-membered ring.
Uniqueness
The presence of the long hydrocarbon chain with a double bond makes (Z)-2-(Octadec-13-en-1-yloxy)tetrahydro-2H-pyran unique compared to other tetrahydropyrans. This structural feature can impart distinct physical and chemical properties, influencing its reactivity and applications.
Propriétés
Formule moléculaire |
C23H44O2 |
|---|---|
Poids moléculaire |
352.6 g/mol |
Nom IUPAC |
2-[(Z)-octadec-13-enoxy]oxane |
InChI |
InChI=1S/C23H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24-23-20-17-19-22-25-23/h5-6,23H,2-4,7-22H2,1H3/b6-5- |
Clé InChI |
LCBZSPXTIOJYPH-WAYWQWQTSA-N |
SMILES isomérique |
CCCC/C=C\CCCCCCCCCCCCOC1CCCCO1 |
SMILES canonique |
CCCCC=CCCCCCCCCCCCCOC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


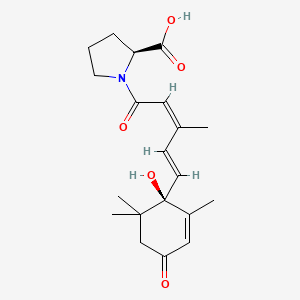

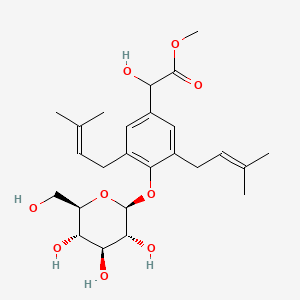
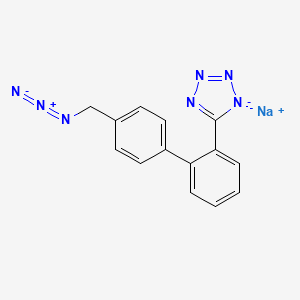
![9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B13445381.png)
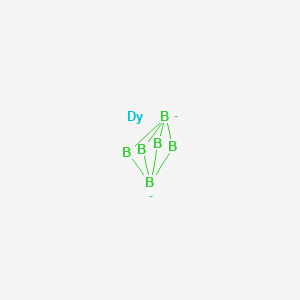
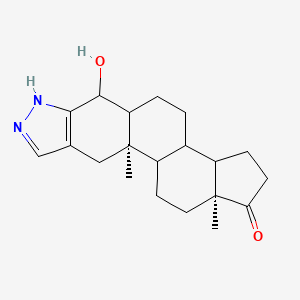
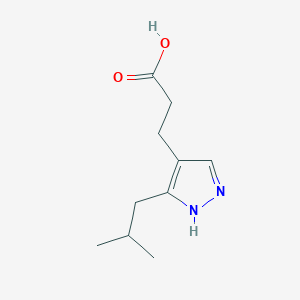
![methyl 4-[(1R,2R)-1,2-diamino-2-(4-methoxycarbonylphenyl)ethyl]benzoate;dihydrochloride](/img/structure/B13445402.png)

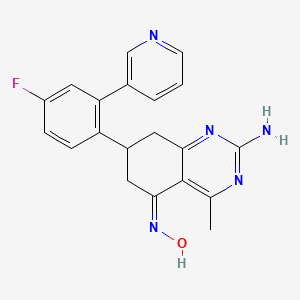
![7,9-Dioxo-8-azaspiro[4.5]decane-8-butanoic Acid](/img/structure/B13445415.png)


